molecular formula C17H13F3N4O3 B2829285 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 941953-12-4

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2829285
CAS RN: 941953-12-4
M. Wt: 378.311
InChI Key: SLDBMZYYIWPKJW-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H13F3N4O3 and its molecular weight is 378.311. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research efforts have led to the synthesis of new chemical entities derived from pyrido[2,3-d]pyrimidin-5-yl compounds, showcasing their utility as precursors in medicinal chemistry and materials science. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes and showed potential as COX-2 selective inhibitors, suggesting their utility in drug discovery processes for conditions involving inflammation and pain (Abu‐Hashem et al., 2020).

Material Science and Molecular Interactions

In material science, the study of multi-component molecular solids formed by tetrafluoroterephthalic acid with various aza compounds revealed the critical role of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This research underscores the importance of such compounds in designing new materials with specific structural and functional properties (Wang et al., 2014).

Polymer Synthesis

Polyamides containing uracil and adenine have been synthesized, demonstrating the versatility of pyrimidin-5-yl derivatives in polymer chemistry. These polymers, derived from reactions involving uracil and adenine with dimethyl methylenesuccinate, exhibit solubility in water and potential applications in biotechnology and materials science (Hattori & Kinoshita, 1979).

Chemical Properties and Luminescence

Research into pyridyl substituted benzamides has uncovered compounds with aggregation enhanced emission and multi-stimuli-responsive properties. Such studies highlight the application of these compounds in developing luminescent materials and sensors that respond to physical changes, such as grinding or annealing, showcasing the chemical versatility and application of pyrimidin-5-yl derivatives in creating responsive materials (Srivastava et al., 2017).

Biological Applications

N-Pyridyl and Pyrimidine Benzamides have been explored for their potential as KCNQ2/Q3 potassium channel openers, offering insights into the therapeutic applications of these compounds in treating neurological conditions such as epilepsy. This research demonstrates the biological significance of pyrimidin-5-yl derivatives in designing drugs targeting specific ion channels (Amato et al., 2011).

properties

IUPAC Name

N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c1-23-13-12(15(26)24(2)16(23)27)11(7-8-21-13)22-14(25)9-3-5-10(6-4-9)17(18,19)20/h3-8H,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDBMZYYIWPKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.